molecular formula C35H58O6 B15145551 3-O-beta-D-Glucopyranosylspinasterol

3-O-beta-D-Glucopyranosylspinasterol

Cat. No.: B15145551
M. Wt: 574.8 g/mol
InChI Key: ITYGLICZKGWOPA-DELWOBSHSA-N
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Description

3-O-beta-D-Glucopyranosylspinasterol is a naturally occurring glycoside compound. It is a derivative of spinasterol, a phytosterol found in various plant species. The compound is characterized by the attachment of a glucose molecule to the spinasterol structure, specifically at the 3-O position. This modification imparts unique biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-beta-D-Glucopyranosylspinasterol typically involves the glycosylation of spinasterol. One common method is the chemo-enzymatic synthesis, which utilizes glycosidases to catalyze the attachment of the glucose molecule to the spinasterol. This method is preferred due to its specificity and efficiency .

Industrial Production Methods

Industrial production of this compound often employs large-scale enzymatic processes. These processes utilize bioreactors to maintain optimal conditions for the glycosidase enzymes, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-O-beta-D-Glucopyranosylspinasterol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit unique biological activities, making them valuable in research and industrial applications .

Mechanism of Action

The mechanism of action of 3-O-beta-D-Glucopyranosylspinasterol involves its interaction with cell membranes and various molecular targets. The glucose moiety enhances the compound’s solubility and bioavailability, allowing it to interact more effectively with biological membranes. This interaction can modulate membrane fluidity and permeability, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-beta-D-Glucopyranosylspinasterol is unique due to its specific glycosylation pattern, which imparts distinct biological properties.

Properties

Molecular Formula

C35H58O6

Molecular Weight

574.8 g/mol

IUPAC Name

2-[[(10S,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-9,11,20-24,26-33,36-39H,7,10,12-19H2,1-6H3/t21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34-,35+/m0/s1

InChI Key

ITYGLICZKGWOPA-DELWOBSHSA-N

Isomeric SMILES

CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2=CCC4[C@@]3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C

Origin of Product

United States

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